NNMT Inhibitory Potency: 4-(Dimethylamino) vs. 4-(Dimethylamino)-6-methyl Substituent
The parent compound, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide, demonstrates a binding affinity (Ki) of 650 nM against full-length recombinant human NNMT in a biochemical assay [1]. In contrast, the 6-methyl-substituted analog, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide, exhibits an IC50 of 9330 nM in a similar NNMT inhibition assay, representing a 14.3-fold reduction in potency [2]. This direct comparison highlights that the unsubstituted pyrimidine 6-position is crucial for maintaining a stronger NNMT interaction.
| Evidence Dimension | NNMT Inhibitory Activity (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide: IC50 = 9,330 nM |
| Quantified Difference | 14.3-fold higher potency (in terms of binding affinity vs. IC50 for the analog) |
| Conditions | Target compound: Binding affinity to recombinant human NNMT expressed in E. coli. Analog: Inhibition of recombinant NNMT (species unspecified) using a SAM/nicotinamide substrate assay. |
Why This Matters
This potency difference is significant in biological assays where a sub-micromolar tool compound is required to effectively inhibit NNMT activity at feasible concentrations, making the parent compound a superior choice for cellular target engagement studies.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689). Binding affinity data: Ki = 650 nM. Target: Human NNMT. Accessible at: https://www.bindingdb.org. View Source
- [2] BindingDB. BDBM50364928. Affinity data for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide (CHEMBL5194497): IC50 = 9,330 nM. Accessible at: https://www.bindingdb.org. View Source
